2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic compound with significant potential in scientific research. This compound features a unique combination of functional groups that may contribute to its biological activity. The molecular formula of this compound is , and it has a molecular weight of approximately .
The compound can be found in various chemical databases, including PubChem, where it is cataloged with specific identifiers and structural information. It is often utilized in research settings for its potential pharmacological properties.
This compound belongs to the class of acetamides and features a tetrazole ring, which is known for its applications in medicinal chemistry. The presence of a furan moiety further enhances its structural diversity, making it a candidate for various biological evaluations .
The synthesis of 2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are often employed to monitor the progress and confirm the structure of the synthesized compound.
The molecular structure of 2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide can be represented using various chemical notation systems:
InChI=1S/C16H17N5O2S/c1-2-11-6-3-4-7-12(11)18-14(22)10-24-16-20-19-15(21(16)17)13-8-5-9-23-13/h3-9H,2,10,17H2,1H3,(H,18,22)
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 .
The compound's structural characteristics include:
These characteristics indicate a moderately complex molecule with multiple functional groups that may influence its reactivity and biological interactions.
The compound can undergo various chemical reactions typical for amides and thiols:
Reaction conditions such as pH, temperature, and solvent choice are critical for optimizing yields and minimizing by-products. Spectroscopic methods are employed to analyze reaction products.
The mechanism by which 2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide exerts its biological effects may involve:
Experimental studies are required to elucidate these mechanisms fully and quantify their effects on biological systems.
The physical properties of 2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide include:
Chemical properties include:
Relevant analyses such as thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) could provide insight into thermal stability and phase transitions.
This compound has potential applications in:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 13966-05-7
CAS No.:
CAS No.: 44817-99-4
CAS No.: